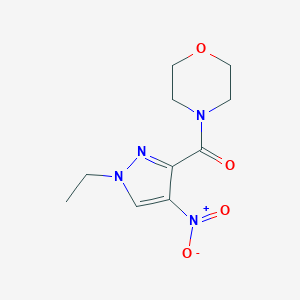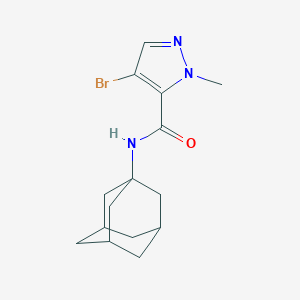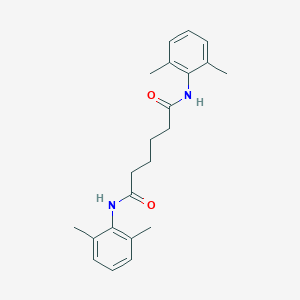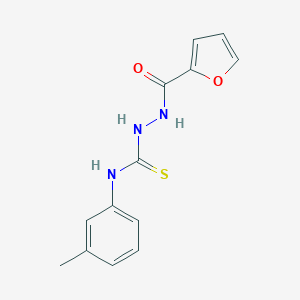METHANONE](/img/structure/B457881.png)
[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group and a 1H-pyrazol-1-ylcarbonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-DICHLOROPHENYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 1H-Pyrazol-1-ylcarbonyl Group: The final step involves the reaction of the intermediate product with 1H-pyrazole-1-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can lead to various substituted quinoline derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,4-DICHLOROPHENYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of the 1H-pyrazol-1-ylcarbonyl group.
2-(2,4-Dichlorophenyl)-4-(1H-imidazol-1-ylcarbonyl)quinoline: Similar structure but with an imidazole ring instead of the pyrazole ring.
Uniqueness
2-(2,4-Dichlorophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline is unique due to the presence of the 1H-pyrazol-1-ylcarbonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H11Cl2N3O |
|---|---|
Molecular Weight |
368.2g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C19H11Cl2N3O/c20-12-6-7-14(16(21)10-12)18-11-15(19(25)24-9-3-8-22-24)13-4-1-2-5-17(13)23-18/h1-11H |
InChI Key |
XUABQZJBOKJLOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N4C=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(dimethylamino)carbonyl]-2-[(3-{3-nitrophenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B457800.png)


![3-({[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B457805.png)


![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B457809.png)
![Methyl 4-(4-chlorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B457811.png)

![4-{[3-(Ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B457814.png)
![Methyl 4-(4-chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B457817.png)

![2-{[3-(5-Methyl-2-furyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457822.png)
